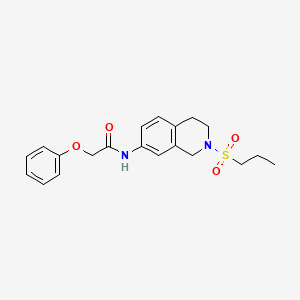

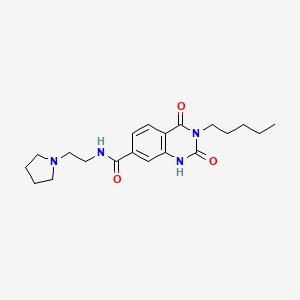

2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives . It is often known to be monocarboxylic acid, which is the glycolic acid O-phenyl derivative with a sweet and sour taste and significant smells like honey .

Synthesis Analysis

The Leuckart synthetic pathway was utilized in the development of a novel series of 2- (substituted phenoxy)-N- (1-phenylethyl)acetamide derivatives .Molecular Structure Analysis

The molecular structure of these compounds is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Selectivity

One significant application involves the enzyme inhibition properties of related compounds. For instance, compounds similar to the one have been studied for their potent inhibition of phenylethanolamine N-methyltransferase (PNMT), with specific structural modifications enhancing selectivity towards PNMT over alpha 2-adrenoceptor. This selectivity is influenced by the acidity of the aminosulfonyl group and its spatial position, affecting the compound's affinity for PNMT and its selectivity (Grunewald et al., 1997).

Structural Aspects in Salt and Inclusion Compounds

Another application is observed in the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. These compounds form gels or crystalline solids upon treatment with mineral acids, showing varied fluorescence emissions based on their interactions and structural modifications (Karmakar et al., 2007).

Potential as Pharmaceutical Agents

Related compounds have also been explored for their pharmaceutical potential. For example, the synthesis and evaluation of 8-amino-5-nitro-6-phenoxyquinolines as non-peptidic neuropeptide Y receptor ligands indicate their potential in therapeutic applications, despite challenges in achieving potent activity (Wielgosz-Collin et al., 2002). Additionally, 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase (HDAC) inhibitory activity, suggesting their utility in cancer treatment, particularly against prostate cancer (Liu et al., 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-2-12-27(24,25)22-11-10-16-8-9-18(13-17(16)14-22)21-20(23)15-26-19-6-4-3-5-7-19/h3-9,13H,2,10-12,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCWOGAJIOTHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Dimethylphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2904504.png)

![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2904506.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2904510.png)

![5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2904519.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2904524.png)

![N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2904526.png)

![N-(4-methoxyphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2904527.png)